molecular formula C6H12ClN3O3 B14886316 2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate

Cat. No.: B14886316
M. Wt: 209.63 g/mol
InChI Key: CMXXUDSWGMGYLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate typically involves the reaction of histidine with hydrochloric acid. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate has numerous scientific research applications:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12ClN3O3

Molecular Weight

209.63 g/mol

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2

InChI Key

CMXXUDSWGMGYLZ-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=C(NC=N1)CC(C(=O)O)N.O.[Cl-]

Origin of Product

United States

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